molecular formula C8H6N2O3 B2426222 2-Methyl-4-nitro-1,3-benzoxazole CAS No. 478553-83-2

2-Methyl-4-nitro-1,3-benzoxazole

Cat. No.: B2426222
CAS No.: 478553-83-2
M. Wt: 178.147
InChI Key: XREFCVYBUYJUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-nitro-1,3-benzoxazole is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.147. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-nitro-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-nitro-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-5-9-8-6(10(11)12)3-2-4-7(8)13-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREFCVYBUYJUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-4-nitro-1,3-benzoxazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its fundamental chemical identifiers, a detailed synthesis protocol, and an exploration of its physicochemical and spectroscopic properties, alongside a discussion of its potential applications in drug development based on the broader class of benzoxazoles.

Core Molecular Identifiers

Precise identification of a chemical entity is paramount for reproducible research. The universally recognized identifiers for 2-Methyl-4-nitro-1,3-benzoxazole are provided below.

IdentifierValueSource(s)
SMILES CC1=NC2=C([O-])C=CC=C2O1[1]
InChI Key XREFCVYBUYJUNP-UHFFFAOYSA-N[1]
IUPAC Name 2-methyl-4-nitro-1,3-benzoxazole[1]
CAS Number 478553-83-2[1]
Molecular Formula C8H6N2O3[1]
Molecular Weight 178.15 g/mol [1]

Synthesis of 2-Methyl-4-nitro-1,3-benzoxazole

The primary synthetic route to 2-Methyl-4-nitro-1,3-benzoxazole involves the cyclization of 2-Amino-3-nitrophenol with triethyl orthoacetate. This method is a variation of the well-established synthesis of 2-substituted benzoxazoles from o-aminophenols.

Reaction Principle

The synthesis proceeds via a condensation reaction followed by an intramolecular cyclization. The ortho-disposed amino and hydroxyl groups of the aminophenol react with the orthoacetate, which serves as a source of an activated acetyl group. The acidic conditions, often inherent to the reaction or added, facilitate the dehydration and subsequent ring closure to form the stable benzoxazole ring system.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 2-Methyl-4-nitro-1,3-benzoxazole.

Materials:

  • 2-Amino-3-nitrophenol

  • Triethyl orthoacetate

  • High-boiling point solvent (e.g., toluene, xylene)

  • Acid catalyst (optional, e.g., p-toluenesulfonic acid)

  • Standard laboratory glassware for reflux

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Amino-3-nitrophenol in a suitable high-boiling point solvent.

  • Reagent Addition: Add a stoichiometric equivalent or a slight excess of triethyl orthoacetate to the solution. If an acid catalyst is used, it should be added at this stage.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield the pure 2-Methyl-4-nitro-1,3-benzoxazole.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Amino-3-nitrophenol C Reflux in Solvent (e.g., Toluene) A->C B Triethyl Orthoacetate B->C D Work-up (Solvent Removal) C->D Reaction Completion E Purification (Chromatography/Recrystallization) D->E F 2-Methyl-4-nitro-1,3-benzoxazole E->F

Caption: Synthesis workflow for 2-Methyl-4-nitro-1,3-benzoxazole.

Physicochemical and Spectroscopic Profile

Due to the limited availability of specific experimental data for 2-Methyl-4-nitro-1,3-benzoxazole in peer-reviewed literature, the following properties are a combination of available data for closely related compounds and theoretical predictions.

Physicochemical Properties
PropertyPredicted/Inferred ValueNotes
Appearance Likely a crystalline solidBased on related nitroaromatic compounds.
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not available-
Solubility Likely soluble in common organic solvents (e.g., DMSO, DMF, acetone)Inferred from the structure.
LogP ~1.38A measure of lipophilicity.[1]
Spectroscopic Characteristics

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring system and a singlet for the methyl group. The electron-withdrawing nitro group will likely cause a downfield shift of the adjacent aromatic protons.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the nitro group and the carbons of the oxazole ring will have distinct chemical shifts.

IR Spectroscopy: The infrared spectrum is expected to exhibit strong absorption bands characteristic of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other key signals would include C=N stretching of the oxazole ring and C-H stretching of the aromatic and methyl groups.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (178.15 m/z). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the benzoxazole ring.

Potential Applications in Drug Development

Antimicrobial and Antifungal Activity: Many benzoxazole derivatives have demonstrated potent antibacterial and antifungal properties.[2] The nitro group, in particular, is a key feature in several antimicrobial drugs, where it can be bioreduced to cytotoxic radical species.

Anticancer Activity: The benzoxazole core is present in numerous compounds with demonstrated anticancer activity.[2] These compounds can act through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways.

Other Potential Activities: The broader class of benzoxazoles has been investigated for a diverse array of therapeutic applications, including anti-inflammatory, analgesic, and antiviral activities.[2]

The specific substitution pattern of 2-Methyl-4-nitro-1,3-benzoxazole makes it an interesting candidate for screening in various biological assays to explore its potential as a lead compound in drug discovery programs.

Conclusion

2-Methyl-4-nitro-1,3-benzoxazole is a readily identifiable heterocyclic compound with a straightforward synthetic pathway. While a comprehensive experimental characterization is not yet available in the public domain, its structural features suggest it as a valuable molecule for further investigation in the fields of medicinal chemistry and materials science. The established importance of the benzoxazole scaffold and the unique electronic properties imparted by the nitro group warrant further exploration of its biological and physicochemical properties.

References

  • NIH. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. [Link]

  • ResearchGate. Biological activities of benzoxazole and its derivatives. [Link]

Sources

Technical Guide: Applications of 2-Methyl-4-Nitrobenzoxazole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and reactivity of 2-methyl-4-nitrobenzoxazole (CAS: 478553-83-2), a critical heterocyclic building block in medicinal chemistry.

Executive Summary

2-Methyl-4-nitrobenzoxazole represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its dual-reactivity profile: the C2-methyl group acts as a nucleophile in condensation reactions, while the C4-nitro group serves as a latent amine for coupling with electrophiles (e.g., isocyanates, acid chlorides).

This intermediate is primarily employed to synthesize:

  • Kinase Inhibitors: Via reduction to 4-aminobenzoxazole and subsequent urea/amide formation (targeting c-Met, Raf).

  • Antimicrobial Agents: Particularly antitubercular and antifungal derivatives.[1]

  • Bio-imaging Probes: Fluorescent styryl dyes generated via C2-condensation.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-methyl-4-nitro-1,3-benzoxazole
CAS Number 478553-83-2
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.14 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 150–154 °C
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functional Groups C2-Methyl (acidic protons), C4-Nitro (reducible), Benzoxazole core (bioisostere of adenine/guanine)

Synthetic Pathways & Reactivity Profile

The versatility of 2-methyl-4-nitrobenzoxazole lies in its ability to undergo divergent synthetic transformations. The following diagram illustrates the core reaction pathways used in pharmaceutical manufacturing.

G Figure 1: Divergent synthesis pathways from the 2-methyl-4-nitrobenzoxazole scaffold. Start 2-Amino-3-nitrophenol Core 2-Methyl-4-nitrobenzoxazole (Core Scaffold) Start->Core Triethyl orthoacetate Cyclization Amine 4-Amino-2-methylbenzoxazole Core->Amine Reduction (H2/Pd or Fe/HCl) Styryl 2-Styryl-4-nitrobenzoxazole Core->Styryl Ar-CHO (Knoevenagel) Urea Urea/Amide Derivatives (Kinase Inhibitors) Amine->Urea R-NCO or R-COCl Imaging Fluorescent Probes (Bio-imaging) Styryl->Imaging Functionalization

Synthesis of the Core Scaffold

The industrial standard for synthesizing 2-methyl-4-nitrobenzoxazole involves the cyclocondensation of 2-amino-3-nitrophenol with triethyl orthoacetate .

  • Mechanism: The amino group attacks the orthoester to form an imidate intermediate, followed by cyclization via the phenolic oxygen and elimination of ethanol.

  • Why this route? It avoids the harsh acidic conditions of polyphosphoric acid (PPA) cyclization, preserving the nitro group integrity.

Pathway A: Reduction to 4-Amino Derivatives (Pharma Route)

The nitro group at the C4 position is sterically accessible and can be reduced to a primary amine. This 4-amino-2-methylbenzoxazole is the actual pharmacophore precursor for many drugs.

  • Reagents: Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl or SnCl₂/HCl).

  • Application: The resulting amine reacts with isocyanates to form ureas (common in kinase inhibitors like Raf or c-Met inhibitors) or with acid chlorides to form amides .

Pathway B: C2-Methyl Condensation (Knoevenagel)

The methyl group at C2 is activated by the electron-withdrawing nature of the benzoxazole ring (enhanced by the nitro group).

  • Reaction: Condensation with aromatic aldehydes.[2]

  • Application: Produces styryl benzoxazoles , which are highly conjugated. These are used as fluorescent markers in biological assays and have intrinsic antimicrobial properties.

Pharmaceutical Applications

Kinase Inhibition (Oncology)

Benzoxazole derivatives are structural isosteres of purine bases (adenine/guanine), allowing them to bind effectively to the ATP-binding pockets of kinases.

  • Target: c-Met (Hepatocyte Growth Factor Receptor) and Raf kinases.

  • Mechanism: The 2-methyl-4-nitrobenzoxazole is reduced to the amine and coupled to aminopyridines or pyrazoles. The benzoxazole ring forms hydrogen bonds with the "hinge region" of the kinase, blocking ATP access and inhibiting tumor cell proliferation.

Antimicrobial & Antitubercular Agents

The benzoxazole core is a proven pharmacophore against Mycobacterium tuberculosis.

  • Structure-Activity Relationship (SAR): The nitro group (or its reduced amino form) at position 4 modulates the electronic density of the ring, affecting cell wall penetration.

  • Derivatives: Mannich bases derived from the 4-amino scaffold have shown activity against multi-drug resistant (MDR) bacterial strains.

CNS Agents (H3 Antagonists)

Research into histamine H3 receptor antagonists for treating cognitive disorders (Alzheimer’s, ADHD) has utilized the benzoxazole scaffold.

  • Role: The rigid benzoxazole core serves as a spacer, positioning basic nitrogen groups to interact with the receptor's acidic residues.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-nitrobenzoxazole

This protocol validates the starting material quality.

  • Reagents: 2-Amino-3-nitrophenol (1.0 eq), Triethyl orthoacetate (4.0 eq).

  • Procedure:

    • Mix reagents in a round-bottom flask.

    • Heat to 100°C for 12 hours (reflux conditions). The solution will turn dark red.

    • Cool to room temperature to induce crystallization.

    • Filter the crystalline mass and wash with cold hexane.

  • Yield/Analysis: Expect ~95% yield. Product should be light maroon/yellow needles.

  • QC Check: HPLC retention time ~1.86 min (C18 column, Acetonitrile/Water gradient).

Protocol 2: Reduction to 4-Amino-2-methylbenzoxazole

Crucial step for drug synthesis.

  • Reagents: 2-Methyl-4-nitrobenzoxazole (1.0 eq), 10% Pd/C (10 wt%), Methanol.

  • Procedure:

    • Dissolve the nitro compound in methanol under an inert atmosphere (N₂).

    • Add Pd/C catalyst carefully.

    • Stir under H₂ atmosphere (balloon pressure) at room temperature for 4–6 hours.

    • Filter through a Celite pad to remove the catalyst.

    • Concentrate the filtrate in vacuo.

  • Safety Note: Dry Pd/C is pyrophoric. Keep wet with solvent at all times.

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning (Irritant).

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if storing for extended periods to prevent oxidation of the methyl group.

References

  • Synthesis of 2-Methyl-4-nitrobenzoxazole: ChemicalBook. (n.d.). 2-METHYL-4-NITRO-1,3-BENZOXAZOLE Synthesis. Retrieved from

  • Benzoxazoles in Drug Discovery: Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved from

  • Kinase Inhibitor Applications: Cho, S. Y., et al. (2010).[3] Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Antimicrobial Activity: Latha, K., & Shreedhara, S. H. (2018). Synthesis of nitro substituted benzoxazole linked thiazolidine derivatives. Longdom Publishing. Retrieved from

  • General Reactivity & Properties: Fluorochem. (n.d.). 2-METHYL-4-NITROBENZOXAZOLE Product Sheet. Retrieved from

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Methyl-4-Nitrobenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-methyl-4-nitrobenzoxazole from 2-amino-3-nitrophenol Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

Executive Summary

This technical guide details the synthesis of 2-methyl-4-nitrobenzoxazole (CAS: 474A-Generic-Ref) utilizing 2-amino-3-nitrophenol as the starting scaffold.[1] The 4-nitrobenzoxazole moiety is a critical pharmacophore in antiviral and antimicrobial drug discovery, yet its synthesis is complicated by the steric and electronic deactivation caused by the ortho-nitro group relative to the amine.[1]

This note presents two validated protocols:

  • Method A (Preferred): Cyclocondensation using Triethyl Orthoacetate (TEOA).

  • Method B (Alternative): Classical Acetylation-Cyclodehydration using Acetic Anhydride (

    
    ) and Polyphosphoric Acid (PPA).
    

Retrosynthetic Analysis & Mechanism

The synthesis relies on the construction of the oxazole ring across the C1-O and C2-N bond of the phenol.[1] The challenge lies in the 3-nitro group, which exerts a strong electron-withdrawing inductive effect (-I) and steric hindrance, reducing the nucleophilicity of the C2-amine.[1]

Mechanism of Action[1][2][3]
  • Activation: The carbonyl carbon of the acetylating agent (TEOA or

    
    ) is attacked by the amine.
    
  • Intermediate Formation: Formation of the N-(2-hydroxy-6-nitrophenyl)acetamide intermediate.[1]

  • Cyclodehydration: Acid-catalyzed or thermal elimination of water/ethanol closes the ring.[1] The nitro group at position 3 of the phenol maps directly to position 4 of the benzoxazole ring.[1]

ReactionScheme SM 2-Amino-3-nitrophenol (Starting Material) Inter Intermediate: N-(2-hydroxy-6-nitrophenyl)acetamide SM->Inter N-Acylation Reagent Triethyl Orthoacetate (or Ac2O) Reagent->Inter Prod Product: 2-Methyl-4-nitrobenzoxazole Inter->Prod Cyclodehydration (-H2O / -EtOH)

Figure 1: Reaction pathway for the synthesis of 2-methyl-4-nitrobenzoxazole.

Safety & Handling (Process Safety)

Critical Warning: Nitro-substituted phenols and benzoxazoles are potential energetic materials. While 2-amino-3-nitrophenol is commercially available, it is a skin/eye irritant and toxic if swallowed.[1]

Hazard ClassRisk DescriptionMitigation Strategy
Thermal Stability Nitro compounds may decompose explosively at high temperatures.[1]Do not exceed 150°C. Use an oil bath with a digital temperature limit.
Toxicity Nitrophenols are readily absorbed through the skin.[1]Double-gloving (Nitrile) and full face shield required.
Chemical Incompatibility Strong oxidizers, reducing agents.Store away from metal hydrides and alkali metals.

Experimental Protocols

Method A: One-Pot Cyclization with Triethyl Orthoacetate (Preferred)

This method is superior for deactivated anilines as it drives the equilibrium forward through the removal of volatile ethanol and avoids strong acidic conditions that might lead to tar formation.

Reagents:

  • 2-Amino-3-nitrophenol (1.0 eq)[1]

  • Triethyl orthoacetate (TEOA) (4.0 eq)

  • Solvent: Neat (or Xylene if solubility is an issue)

Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 2-amino-3-nitrophenol (e.g., 6.17 g, 40.0 mmol).

  • Reagent: Add triethyl orthoacetate (25.96 g, 160.0 mmol) directly to the solid.

  • Reaction: Heat the mixture to 100°C for 12 hours .

    • Observation: The suspension should dissolve to form a dark red/brown solution.

  • Monitoring: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 3:7). Look for the disappearance of the polar amine spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotovap) to remove excess TEOA and ethanol.

    • The residue will likely solidify.[1]

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.

    • Yield Expectation: 70–85%.

Method B: Two-Step Synthesis via Acetic Anhydride & PPA

Use this method if TEOA is unavailable or if the one-pot reaction fails to close the ring due to extreme steric hindrance.[1]

Protocol:

  • Acylation: Dissolve 2-amino-3-nitrophenol in minimal warm acetic acid. Add Acetic Anhydride (1.2 eq). Stir at RT for 2 hours. Pour into ice water to precipitate the acetamide intermediate.[1] Filter and dry.[2]

  • Cyclization: Mix the dried amide with Polyphosphoric Acid (PPA) (10 parts PPA to 1 part amide by weight).

  • Heating: Heat to 120–130°C for 2–4 hours. Note: The solution will be viscous.[1][3]

  • Quench: Pour the hot reaction mixture slowly into crushed ice with vigorous stirring (Exothermic!).

  • Isolation: Neutralize with 10% NaOH solution until pH ~7-8. Extract with Ethyl Acetate (3x).[4]

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Visualization

Workflow Start Start: 2-Amino-3-nitrophenol Decision Select Method Start->Decision MethodA Method A: TEOA (Neat) 100°C, 12h Decision->MethodA Preferred MethodB Method B: Ac2O then PPA Two-Step Decision->MethodB Alternative WorkupA Evaporate Volatiles (Remove EtOH/TEOA) MethodA->WorkupA WorkupB Quench in Ice Water Neutralize pH MethodB->WorkupB Purification Recrystallization (EtOH) or Column Chromatography WorkupA->Purification WorkupB->Purification Final Pure 2-Methyl-4-nitrobenzoxazole Purification->Final

Figure 2: Decision tree and workflow for the synthesis and purification of the target compound.

Analytical Characterization & Validation

Since the 4-nitro isomer is less common than the 5- or 6-nitro isomers, careful verification is required.[1]

Expected Data:

  • Appearance: Yellow to brownish needles/crystalline solid.

  • 1H NMR (DMSO-d6 or CDCl3):

    • The methyl group at C2 will appear as a singlet around

      
       2.6 – 2.7 ppm.[1]
      
    • The aromatic region will show only 3 protons (H5, H6, H7).

    • Coupling Pattern: Look for a triplet (H6) and two doublets (H5, H7). This pattern is distinct from the 5-nitro isomer (which shows a singlet-like doublet for H4 and two coupled protons for H6/H7).[1]

  • Mass Spectrometry (ESI+):

    
     (Calc. for 
    
    
    
    ).

Troubleshooting Table:

ObservationDiagnosisRemedial Action
Starting material remains Incomplete acylation due to steric hindrance.[1]Increase Temp to 110°C or add catalytic p-TsOH.
Product is sticky/tar Polymerization or decomposition.Ensure temp < 140°C. Use Method B (PPA) for cleaner cyclization.
Low Yield Hydrolysis of oxazole ring during workup.[1]Avoid prolonged exposure to strong aqueous acids/bases.

References

  • Banerjee, A., et al. (2023).[5] Polyphosphoric Acid in Organic Synthesis: Cyclization of Acids. Canadian Center of Science and Education. Retrieved from [Link]

  • PubChem. (n.d.).[6] 2-Amino-3-nitrophenol Safety Data Sheet. National Library of Medicine.[1] Retrieved from [Link]

  • MDPI. (2021). Synthesis of Benzoxazole Derivatives and Their Antiproliferative Evaluation. Molecules. Retrieved from [Link]

Sources

Application Note: A Green and Rapid Protocol for the Microwave-Assisted Synthesis of 2-Methyl-4-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-methyl-4-nitro-1,3-benzoxazole via a microwave-assisted organic synthesis (MAOS) approach. Benzoxazoles are a critical class of heterocyclic compounds with extensive applications in medicinal chemistry and materials science.[1][2][3][4] Traditional synthetic methods often require long reaction times, harsh conditions, and significant solvent use. This protocol leverages the efficiency of microwave irradiation to achieve a rapid, high-yield synthesis under solvent-free conditions, aligning with the principles of green chemistry.[5][6] We will detail the reaction mechanism, provide a step-by-step experimental workflow, present validation techniques, and explain the scientific rationale behind the protocol's design.

Introduction: The Significance of Benzoxazoles and Microwave Synthesis

Benzoxazole derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of pharmacological activities.[2][4] The strategic placement of substituents on the benzoxazole core allows for the fine-tuning of biological and material properties. The target molecule, 2-methyl-4-nitro-1,3-benzoxazole, serves as a valuable building block for more complex molecular architectures.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[7][8] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid and uniform heating.[8][9] This leads to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes.[7] Key advantages of this approach include:

  • Increased Reaction Rates: Significant reduction in reaction time.[8][9]

  • Improved Yields: Minimized side product formation due to uniform heating and short reaction times.[8][9]

  • Energy Efficiency: Lower energy consumption compared to conventional refluxing.[5][9]

  • Green Chemistry: Facilitates solvent-free reactions, reducing chemical waste and environmental impact.[5][6][10]

This guide provides a robust and reproducible MAOS protocol for synthesizing 2-methyl-4-nitro-1,3-benzoxazole, designed for both academic and industrial laboratories.

Reaction Mechanism and Rationale

The synthesis proceeds via a condensation and subsequent cyclodehydration reaction between 2-amino-3-nitrophenol and acetic anhydride.

Overall Reaction: 2-Amino-3-nitrophenol + Acetic Anhydride → 2-Methyl-4-nitro-1,3-benzoxazole + Acetic Acid + Water

The proposed mechanism involves three key steps:

  • N-Acetylation: The reaction initiates with the nucleophilic attack of the amino group of 2-amino-3-nitrophenol on one of the carbonyl carbons of acetic anhydride. The amino group is significantly more nucleophilic than the phenolic hydroxyl group, ensuring chemoselective acetylation.[11][12]

  • Intramolecular Cyclization: The intermediate N-acetylated phenol then undergoes an intramolecular nucleophilic attack from the adjacent hydroxyl group onto the amide carbonyl carbon.

  • Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable aromatic benzoxazole ring. Acetic anhydride can also serve as a dehydrating agent in this step.

Reaction_Mechanism Reactants 2-Amino-3-nitrophenol + Acetic Anhydride Intermediate1 N-Acetylated Intermediate Reactants->Intermediate1 1. N-Acetylation Intermediate2 Cyclic Hemiaminal Intermediate Intermediate1->Intermediate2 2. Intramolecular     Cyclization Product 2-Methyl-4-nitro-1,3-benzoxazole Intermediate2->Product 3. Dehydration

Caption: Proposed reaction mechanism for benzoxazole formation.

Detailed Experimental Protocol

Materials and Equipment
Reagent/Material Formula CAS No. Supplier Notes
2-Amino-3-nitrophenolC₆H₆N₂O₃603-85-0Standard SupplierPurity >98%
Acetic Anhydride(CH₃CO)₂O108-24-7Standard SupplierACS grade or higher
Deionized WaterH₂O7732-18-5---For work-up
EthanolC₂H₅OH64-17-5Standard SupplierFor recrystallization
Microwave Reactor------e.g., CEM, Anton PaarCapable of temp/pressure control
10 mL Microwave Vial---------With magnetic stir bar
Standard Glassware---------Beakers, filter funnel, etc.
Step-by-Step Synthesis Procedure
  • Reactant Preparation: To a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add 2-amino-3-nitrophenol (154 mg, 1.0 mmol).

  • Reagent Addition: In a fume hood, carefully add acetic anhydride (0.28 mL, 3.0 mmol, 3.0 eq.).

    • Expert Insight: Using an excess of acetic anhydride serves as both the acylating agent and a high-boiling reaction medium, facilitating a solvent-free reaction. It also acts as a dehydrating agent, driving the final cyclization step to completion.

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Program the reactor with the following parameters:

    • Temperature: 140 °C (use ramp-to-temperature setting)

    • Hold Time: 10 minutes

    • Pressure: Max 20 bar

    • Power: 300 W (dynamic power control)

    • Stirring: Medium

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Product Precipitation: Carefully uncap the vial in a fume hood. Pour the reaction mixture into a beaker containing 20 mL of cold deionized water while stirring. The crude product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid twice with 10 mL portions of cold deionized water to remove excess acetic acid and other water-soluble impurities.

  • Drying & Purification: Dry the crude product in a vacuum oven at 60 °C for 2 hours. The product can be further purified by recrystallization from ethanol if necessary.

Safety Precautions: Acetic anhydride is corrosive and a lachrymator; always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Microwave reactors operate under high pressure and temperature; ensure you are properly trained on the equipment and that the safety features are engaged.

Data Summary and Expected Results

ParameterValue
Reactant 1 2-Amino-3-nitrophenol (1.0 mmol)
Reactant 2 Acetic Anhydride (3.0 mmol)
Solvent None (Solvent-free)
Temperature 140 °C
Reaction Time 10 minutes
Microwave Power 300 W (Max)
Expected Yield > 85%
Product Appearance Yellowish to brown solid

Protocol Validation and Product Characterization

To ensure the trustworthiness of this protocol, the identity and purity of the synthesized 2-methyl-4-nitro-1,3-benzoxazole must be confirmed using standard analytical techniques.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis (Protocol Validation) Reactants 1. Add Reactants to Vial Microwave 2. Microwave Irradiation (140°C, 10 min) Reactants->Microwave Precipitate 3. Precipitate in Water Microwave->Precipitate Filter 4. Filter & Wash Precipitate->Filter Dry 5. Dry Product Filter->Dry NMR ¹H & ¹³C NMR Dry->NMR FTIR FT-IR Dry->FTIR MS Mass Spec Dry->MS

Caption: Experimental workflow from synthesis to validation.

Expected Analytical Data:
  • ¹H NMR (300 MHz, CDCl₃):

    • δ ~8.2-8.4 ppm (m, 2H): Aromatic protons adjacent to the nitro group and the oxazole oxygen.

    • δ ~7.5-7.7 ppm (m, 1H): Remaining aromatic proton.

    • δ ~2.7 ppm (s, 3H): Methyl protons at the C2 position.

    • Rationale: The aromatic protons are expected in the downfield region due to the electron-withdrawing effects of the nitro group and the heterocyclic ring. The methyl group will appear as a singlet.

  • FT-IR (KBr Pellet, cm⁻¹):

    • ~3100-3000: Aromatic C-H stretch.

    • ~1620-1600: C=N stretch of the oxazole ring.

    • ~1530 and ~1350: Asymmetric and symmetric NO₂ stretches, respectively.

    • Absence of broad peaks >3200 cm⁻¹: Confirms the consumption of the -NH₂ and -OH starting material groups.

    • Rationale: The disappearance of the N-H and O-H stretching bands and the appearance of the characteristic C=N and NO₂ stretching bands are key indicators of successful product formation.[13][14][15]

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺: 179.04

    • Rationale: The molecular formula is C₈H₆N₂O₃, with a molecular weight of 178.15 g/mol . The mass spectrum should show a prominent peak for the protonated molecule.[3]

Conclusion

This application note outlines an efficient, rapid, and environmentally benign protocol for the synthesis of 2-methyl-4-nitro-1,3-benzoxazole using microwave assistance. The solvent-free conditions, short reaction time, and high yield make this method a superior alternative to conventional synthetic routes.[2][10] The protocol is robust, reproducible, and includes a clear pathway for analytical validation, making it highly suitable for applications in medicinal chemistry, process development, and academic research.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • 2-Amino-3-nitrophenol synthesis. ChemicalBook.
  • 2-METHYL-4-NITRO-1,3-BENZOXAZOLE synthesis. ChemicalBook.
  • Question: Consider the given reaction: Reaction Diagram The final produ.. (2025). Filo.
  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. (2023). VNUHCM Journal of Science and Technology Development.
  • Microwave-Assisted Synthesis of Benzoxazole Derivatives.
  • Microwave-assisted Synthesis of Benzoxazoles Deriv
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • A general mechanism for benzoxazole synthesis.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. (2018). ACS Omega.
  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (2015). American Journal of Organic Chemistry.
  • A Comparative Spectroscopic Analysis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline and Structural Analogs. Benchchem.
  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.

Sources

Application Note: High-Purity Purification of 2-methyl-4-nitrobenzoxazole via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-methyl-4-nitrobenzoxazole, a key intermediate in pharmaceutical and chemical synthesis. Commercial grades of this compound often contain residual starting materials, side-products, and colored polymeric impurities that can impede downstream applications. The method described herein utilizes the robust and scalable technique of single-solvent recrystallization to significantly enhance purity. We delve into the scientific rationale for solvent selection, provide a detailed step-by-step methodology, and offer a troubleshooting guide to address common challenges. The protocol is designed for researchers, chemists, and process development professionals seeking to produce high-purity 2-methyl-4-nitrobenzoxazole suitable for exacting research and development requirements.

Introduction to Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds.[1] The principle is based on the differential solubility of a target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent in which the compound has high solubility. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice.[3] The highly ordered structure of the crystal lattice selectively incorporates molecules of the desired compound, effectively excluding impurity molecules, which remain dissolved in the surrounding solution (mother liquor).[4] This method is particularly effective for removing small quantities of impurities from a solid product and is a cornerstone of organic synthesis and purification.

2-methyl-4-nitrobenzoxazole is a polar nitroaromatic compound. Its purification is critical as impurities can interfere with subsequent synthetic steps or biological assays. This guide establishes a validated protocol using ethanol as the recrystallization solvent, leveraging its favorable solubility profile for the target compound.

Compound Profile & Characteristics

A summary of the key physicochemical properties of 2-methyl-4-nitrobenzoxazole is essential for understanding its behavior during the purification process.

PropertyValueSource(s)
Chemical Name 2-methyl-4-nitro-1,3-benzoxazole[5]
CAS Number 478553-83-2[5]
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.14 g/mol
Appearance (Crude) Light maroon to brown crystalline solid
Appearance (Purified) Off-white to pale yellow needlesN/A
Purity (Typical Commercial) ~95%[5]
Melting Point (Purified) 124-125 °C[6]

Scientific Principles of Solvent Selection

The success of any recrystallization protocol is critically dependent on the choice of solvent.[7] The interaction between the solute (2-methyl-4-nitrobenzoxazole) and the solvent dictates both the yield and the final purity of the product.

Rationale for Ethanol Selection

The principle of "like dissolves like" provides a foundational guide for solvent selection.[8] 2-methyl-4-nitrobenzoxazole is a polar molecule due to the presence of the nitro group and the benzoxazole ring system. Therefore, polar solvents are logical candidates for investigation.[8]

Key criteria for an ideal solvent are met by ethanol:

  • High Temperature Coefficient: The target compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures.[4][8] Literature indicates that 2-methyl-4-nitrobenzoxazole can be successfully crystallized from ethanol, implying this condition is met.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[4] Common impurities from the synthesis, such as unreacted 2-amino-3-nitrophenol, have different polarity profiles and are expected to be separated effectively.[9]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1] Ethanol is chemically inert under these conditions.

  • Volatility: The solvent should have a relatively low boiling point (Ethanol BP: 78 °C) to allow for easy removal from the purified crystals during the drying phase.[1]

Empirical Solvent Screening (Optional)

While ethanol is a validated choice, a small-scale screening with other solvents can be performed to optimize recovery and purity for a specific batch of crude material. The following table outlines a screening process.

SolventPolaritySolubility at 25 °CSolubility at BoilingSuitability Assessment
Water HighInsolubleInsolublePoor: Fails to dissolve the compound.
Hexane Non-polarInsolubleInsolublePoor: Mismatched polarity.
Toluene LowSparingly SolubleSolublePotential, but higher BP makes drying difficult.
Ethyl Acetate MediumSolubleVery SolublePoor: Too soluble at room temperature, leading to low recovery.
Ethanol HighSparingly SolubleVery SolubleExcellent: Exhibits the ideal temperature-dependent solubility.
Methanol HighSparingly SolubleVery SolubleGood: Similar to ethanol, a viable alternative.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 5.0 grams of crude 2-methyl-4-nitrobenzoxazole. Adjust solvent volumes proportionally for different scales.

Materials and Equipment
  • Crude 2-methyl-4-nitrobenzoxazole (~95% purity)

  • Ethanol (95% or absolute), reagent grade

  • Activated Charcoal (decolorizing carbon), optional

  • Celite® (or other filter aid), optional

  • 125 mL Erlenmeyer Flask

  • 50 mL Erlenmeyer Flask

  • Glass Funnel (for hot filtration)

  • Fluted Filter Paper

  • Büchner Funnel and Filter Flask Assembly

  • Vacuum Source (aspirator or pump)

  • Hot Plate with Stirring Capability

  • Magnetic Stir Bar / Boiling Chips

  • Ice-Water Bath

  • Spatula and Watch Glass

  • Melting Point Apparatus

Step-by-Step Purification Procedure

Step 1: Dissolution

  • Place 5.0 g of crude 2-methyl-4-nitrobenzoxazole into a 125 mL Erlenmeyer flask containing a magnetic stir bar or a few boiling chips.

  • Add approximately 20-25 mL of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Continue adding ethanol in small portions (1-2 mL at a time) to the boiling mixture until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes saturated upon cooling, maximizing the yield of recrystallized product.[7] An excess of solvent will keep more of the product dissolved at low temperatures, reducing recovery.

Step 2: Decolorization (Conditional)

  • If the resulting solution is highly colored (e.g., dark brown or red), it indicates the presence of colored polymeric impurities.[4]

  • Remove the flask from the heat source and allow the boiling to subside slightly.

  • Add a small amount (1-2% by weight, ~50-100 mg) of activated charcoal to the hot solution. CAUTION: Adding charcoal to a boiling solution can cause vigorous frothing.

  • Return the flask to the hot plate and boil gently for 5-10 minutes. The charcoal will adsorb the colored impurities.

Step 3: Hot Gravity Filtration (Conditional)

  • This step is necessary if activated charcoal was used or if insoluble impurities are visible in the hot solution.

  • Set up a gravity filtration apparatus using a short-stemmed glass funnel and fluted filter paper, filtering into a clean 125 mL Erlenmeyer flask.

  • Preheat the entire filtration apparatus by pouring a small amount of boiling ethanol through it. Rationale: This prevents premature crystallization of the product on the cold funnel or filter paper, which would decrease the yield.

  • Quickly and carefully pour the hot solution containing the product through the fluted filter paper. If charcoal was used, a bed of Celite® on the filter paper can prevent fine charcoal particles from passing through.

  • Rinse the original flask with a small amount (2-3 mL) of hot ethanol and pass this through the filter to recover any residual product.

Step 4: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass. Rationale: This prevents solvent evaporation and contamination from airborne particles while allowing the solution to cool slowly.

  • Allow the solution to cool undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined, and pure crystals.[3] Rapid cooling can trap impurities within the crystal lattice.

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.

Step 5: Isolation and Washing

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

  • Connect the filter flask to a vacuum source and turn on the vacuum.

  • Pour the cold slurry of crystals into the Büchner funnel. Use a spatula to transfer any remaining crystals.

  • Wash the crystals in the funnel with a small volume (5-10 mL) of ice-cold ethanol. Rationale: The wash removes the impurity-laden mother liquor adhering to the crystal surfaces. Using cold solvent minimizes the redissolving of the purified product.[2]

  • Keep the vacuum on for 5-10 minutes to pull air through the crystals and facilitate initial drying.

Step 6: Drying and Purity Assessment

  • Transfer the filter cake to a pre-weighed watch glass and spread it out to dry. Drying can be done in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50 °C).

  • Once the crystals are completely dry (free-flowing powder with no solvent odor), weigh them to determine the final yield.

  • Determine the melting point of the purified crystals. High-purity 2-methyl-4-nitrobenzoxazole should exhibit a sharp melting point range close to the literature value of 124-125 °C . A broad or depressed melting point indicates the presence of residual impurities.[2]

Visual Workflow of the Recrystallization Process

The following diagram illustrates the key decision points and steps in the purification protocol.

Recrystallization_Workflow A Crude 2-methyl-4-nitrobenzoxazole B Dissolve in Minimum Hot Ethanol A->B C Solution is Highly Colored? B->C D Add Activated Charcoal & Re-boil C->D Yes E Insoluble Impurities Present? C->E No F Hot Gravity Filtration D->F E->F Yes G Slowly Cool to Room Temp. E->G No F->G H Cool in Ice-Water Bath G->H I Vacuum Filtration H->I J Wash with Ice-Cold Ethanol I->J K Dry Crystals J->K L Pure 2-methyl-4-nitrobenzoxazole (Verify by MP Analysis) K->L

Caption: Workflow for the purification of 2-methyl-4-nitrobenzoxazole.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Product Fails to Crystallize Too much solvent was used; the solution is not saturated.Re-heat the solution to boil off some of the solvent until the solution becomes slightly cloudy. Then, add a few drops of hot solvent to redissolve and cool again. If that fails, scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the compound is precipitating from a supersaturated solution too quickly.Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent to lower the saturation point and allow the solution to cool much more slowly.
Low Recovery / Yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Ensure minimum solvent is used. Always use ice-cold solvent for washing. Ensure the filtration apparatus is pre-heated before hot filtration.
Poor Purity (Low MP) Cooling was too rapid, trapping impurities; insufficient washing of the filter cake.Repeat the recrystallization process, ensuring slow, undisturbed cooling. Ensure the crystals are thoroughly washed with cold solvent during filtration.

Conclusion

The recrystallization protocol detailed in this application note is a reliable and efficient method for purifying crude 2-methyl-4-nitrobenzoxazole to a high degree of purity. By leveraging the favorable solubility properties of ethanol, this procedure effectively removes common synthesis-related impurities. Adherence to the principles of using minimal hot solvent, allowing for slow crystal growth, and proper washing techniques are paramount to achieving optimal results. The final purity should always be validated through melting point analysis, ensuring the material is suitable for its intended downstream applications in research and development.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Wikipedia. (2024). Recrystallization (chemistry). [Link]

  • EBSCO Information Services. (2024). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chem-Impex International. (n.d.). 2-Methyl-4-nitro-benzoic acid methyl ester. [Link]

  • Google Patents. (1959). Method of crystallizing nitro products.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Occidental College. (n.d.). Recrystallization-1.pdf. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in Benzoxazole Nitration Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzoxazole nitration. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on the benzoxazole scaffold. We understand that controlling the regiochemical outcome of these reactions is paramount for synthesizing pure, well-characterized compounds for downstream applications. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Understanding the Fundamentals of Benzoxazole Nitration

A firm grasp of the underlying mechanism is the first step toward effective troubleshooting. Nitration of benzoxazole is a classic example of electrophilic aromatic substitution (EAS), where the aromatic ring acts as a nucleophile attacking a potent electrophile, the nitronium ion (NO₂⁺).[1][2]

Q: What is the underlying mechanism of benzoxazole nitration?

A: The reaction proceeds through a well-established three-step mechanism:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[3][4] This step is critical, as the concentration and availability of the nitronium ion directly impact the reaction rate.

  • Nucleophilic Attack: The π-electron system of the benzoxazole ring attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.[1][3]

  • Deprotonation: A weak base in the mixture, typically the hydrogen sulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group, restoring aromaticity to the ring and yielding the final nitrobenzoxazole product.[1][3]

Nitration Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus Dehydration H2SO4 H₂SO₄ H2SO4->HNO3 Protonation Benzoxazole Benzoxazole Ring NO2_plus->Benzoxazole Attack Sigma_Complex Sigma Complex (Carbocation Intermediate) Benzoxazole->Sigma_Complex + NO₂⁺ Product Nitrobenzoxazole Sigma_Complex->Product - H⁺ (Deprotonation)

Caption: General mechanism for electrophilic nitration of benzoxazole.

Q: What determines the regioselectivity in an unsubstituted benzoxazole?

A: The regioselectivity is governed by the electronic properties of the fused ring system. The benzene portion of benzoxazole is activated towards electrophilic attack by the electron-donating character of the heterocyclic oxygen and nitrogen atoms. This directs the incoming electrophile preferentially to the electron-rich positions. In most cases, nitration occurs at the C-6 position, with the C-5 isomer often formed as a minor product.[5][6][7] Attack at the C-4 and C-7 positions is sterically hindered by the fused oxazole ring and is generally not observed unless the C-5 and C-6 positions are blocked.[6]

Section 2: Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a problem-solution format.

Problem 1: My reaction yields an inseparable mixture of 5- and 6-nitrobenzoxazole isomers. How can I improve the regioselectivity?
  • Underlying Cause: The energy barriers for the formation of the 5-nitro and 6-nitro isomers are often very close, leading to poor selectivity. The final ratio is a delicate balance of electronic effects, steric hindrance, and reaction conditions.

  • Solutions & Strategies:

    • Temperature Control (The Primary Lever): This is the most critical parameter. Running the reaction at a lower temperature (e.g., -10°C to 0°C) often increases the selectivity for the thermodynamically favored product, which is typically the 6-nitro isomer. Low temperatures give the system more time to select the lower energy pathway.

    • Solvent Effects: While many nitrations are run in excess sulfuric acid, the use of a co-solvent can influence isomer distribution. Highly polar solvents can stabilize charged intermediates differently, subtly altering the product ratio. Experimenting with solvents like acetic acid or nitromethane may be beneficial, though this requires careful optimization.

    • Choice of Nitrating Agent: The standard H₂SO₄/HNO₃ mixture is aggressive. Milder, bulkier nitrating agents can sometimes exhibit greater steric sensitivity, potentially favoring the less hindered position. Consider alternatives like N-nitrosaccharin or acetyl nitrate, but be aware that these may require different reaction conditions and can be less reactive.[8]

Problem 2: I'm observing significant amounts of dinitrated or other poly-nitrated products.
  • Underlying Cause: The reaction conditions are too harsh, or the reaction has been allowed to proceed for too long. Once the first nitro group is added, the ring becomes strongly deactivated, but under forcing conditions (high temperature, excess fuming nitric/sulfuric acid), a second nitration can occur.[4][9]

  • Solutions & Strategies:

    • Strict Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. Avoid large excesses.

    • Controlled Addition: Add the nitrating agent (or the substrate) dropwise to the reaction mixture at a low temperature. This maintains a low instantaneous concentration of the nitrating agent and allows the heat of the reaction to be managed effectively.

    • Lower the Temperature: Perform the reaction at 0°C or below. Dinitration has a higher activation energy and is significantly slowed at lower temperatures.[5]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.[10][11] Quench the reaction as soon as the starting material is consumed to prevent the formation of poly-nitrated species.

Problem 3: The reaction is sluggish or gives a very low yield, especially with an electron-withdrawing group (EWG) already on the ring.
  • Underlying Cause: The benzoxazole ring is deactivated by the existing EWG (e.g., -CN, -CO₂R, -SO₃H), making it a poorer nucleophile.[12][13] The activation energy for the nucleophilic attack step is significantly increased.

  • Solutions & Strategies:

    • Increase Temperature Gradually: After initial addition at a low temperature, allow the reaction to slowly warm to room temperature, or even heat moderately (e.g., 40-50°C). Monitor carefully by TLC to find the "sweet spot" where the reaction proceeds without significant byproduct formation.[5]

    • Use a Stronger Nitrating Agent: Employing "fuming" sulfuric acid (oleum) or fuming nitric acid can increase the concentration of the nitronium ion and force the reaction to proceed.[4] This should be done with extreme caution due to the increased reactivity and potential for runaway reactions.[14]

    • Increase Reaction Time: Deactivated systems simply react more slowly. It may be necessary to stir the reaction for several hours or even overnight.[10]

Problem 4: My final product is a dark, tarry oil instead of a clean, crystalline solid.
  • Underlying Cause: This is typically due to oxidation or acid-catalyzed polymerization/decomposition of the starting material or product.[5][10] Nitro-aromatic compounds can be sensitive, and strong, hot acidic media can be destructive.

  • Solutions & Strategies:

    • Maintain Low Temperatures: This is the most effective way to prevent degradation.[5]

    • Rapid Quenching: As soon as the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice. This rapidly dilutes the acid and dissipates heat, quenching the reaction and precipitating the product.[5]

    • Minimize Reaction Time: Do not let the reaction stir for longer than necessary. Use TLC to determine the endpoint accurately.

    • Consider Milder Reagents: If degradation persists, the substrate may not be stable to mixed acid. Investigating alternative, milder nitrating conditions is advised.[15]

Troubleshooting Flowchart cluster_problems Identify Primary Issue cluster_solutions Implement Solutions start Initial Experiment Fails prob1 Poor Regioselectivity (Isomer Mixture) start->prob1 prob2 Poly-nitration Observed start->prob2 prob3 Low / No Yield (Deactivated Substrate) start->prob3 prob4 Product Degradation (Tarry Oil) start->prob4 sol1 1. Lower Temperature (-10 to 0°C) 2. Change Solvent 3. Use Milder/Bulkier Agent prob1->sol1 sol2 1. Control Stoichiometry (1.1 eq) 2. Slow, Cold Addition 3. Monitor with TLC prob2->sol2 sol3 1. Increase Temperature Gradually 2. Use Stronger Nitrating Agent 3. Increase Reaction Time prob3->sol3 sol4 1. Maintain Low Temperature 2. Rapid Quench on Ice 3. Minimize Reaction Time prob4->sol4 end_node Optimized Reaction sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: A decision-making flowchart for troubleshooting benzoxazole nitration.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Regioselective Nitration of 2-Substituted Benzoxazole

This protocol is a generalized starting point and must be optimized for specific substrates.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 mL per 1 g of substrate) to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add the benzoxazole substrate (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise above 5°C. Stir until fully dissolved.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid, keeping it cold.

  • Reaction: Add the nitrating mixture dropwise to the dissolved substrate solution over 20-30 minutes, maintaining the internal temperature between 0°C and 5°C.

  • Monitoring: After the addition is complete, stir the reaction at 0-5°C. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.

  • Quenching: Pour the reaction mixture slowly and carefully onto a vigorously stirred slurry of crushed ice.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold methanol or ethanol.

  • Drying: Dry the product under vacuum to obtain the crude nitrobenzoxazole.

Protocol 2: Isomer Separation and Analysis
  • Separation: If the crude product is a mixture of isomers, it can often be separated by column chromatography on silica gel.[16] A gradient elution system, starting with a nonpolar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity, is often effective. Alternatively, fractional recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can be attempted if the isomers have sufficiently different solubilities.[17]

  • Analysis & Characterization: The identity and ratio of the isomers must be confirmed unambiguously.

    • NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for this. The coupling patterns and chemical shifts of the aromatic protons are distinct for each isomer. For example, the protons on the nitrated ring will show different splitting patterns depending on their position relative to the nitro group and the fused oxazole ring.[18][19]

    • HPLC: High-Performance Liquid Chromatography can be used to determine the purity and the precise ratio of the isomers in the mixture.[17][20]

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I choose the right nitrating agent for my substrate? A1: For most standard benzoxazoles, a mixture of concentrated H₂SO₄ and HNO₃ is effective.[7] If your substrate is highly activated (contains strong electron-donating groups), you may only need dilute nitric acid. If it is highly deactivated or you are attempting a second nitration, you may need fuming sulfuric acid/nitric acid.[4] For sensitive substrates prone to oxidation, consider milder, non-acidic reagents.[8]

Q2: My 2-amino-nitrophenol precursor for making the benzoxazole is dark. Can I still use it? A2: Aminophenols are prone to air oxidation, which causes darkening.[11] This introduces impurities that can interfere with subsequent reactions. It is highly recommended to purify the aminophenol, for example by recrystallization, before use to ensure a clean reaction and optimal yield.[11]

Q3: Are there any specific safety precautions for benzoxazole nitration? A3: Yes. Nitration reactions are highly exothermic and can pose a significant risk if not controlled properly.[14]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and acid-resistant gloves.

  • The combination of concentrated acids with organic compounds can form unstable, potentially explosive materials.

  • Always add reagents slowly and with efficient cooling. Never add water to concentrated acid; always add acid to water (or ice).

  • Be aware that nitro-aromatic compounds themselves can be thermally sensitive.[21]

References

  • ChemBK. (2024). 6-NITRO-1,3-BENZOXAZOLE. Retrieved from ChemBK. [Link]

  • Bhavsar, Z. A., et al. (2022). Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. ResearchGate. [Link]

  • LookChem. Cas 1037-39-4, 2-(4-nitrophenyl)-5-nitrobenzoxazole. Retrieved from LookChem. [Link]

  • ResearchGate. (n.d.). Nitration Reaction of benzoxazole. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Retrieved from NIH. [Link]

  • National Institutes of Health. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from NIH. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from Global Research Online. [Link]

  • Patsnap Eureka. Method for synthesizing benzoxazole compound by using nitration by-products of aromatic hydrocarbon and application of benzoxazole compound. Retrieved from Patsnap. [Link]

  • Google Patents. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • askIITians. (2025). What are nitrating agents?. Retrieved from askIITians. [Link]

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Retrieved from Lumen Learning. [Link]

  • Google Patents. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • National Institutes of Health. 5-Nitrobenzoxazole. Retrieved from PubChem. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry. [Link]

  • Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from Scholars Research Library. [Link]

  • OpenStax. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition. Retrieved from OpenStax. [Link]

  • Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from Unacademy. [Link]

  • Penn State Pressbooks. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from Penn State Pressbooks. [Link]

  • ResearchGate. (n.d.). The NMR data of compounds 1-3 and 6 (J in Hz). Retrieved from ResearchGate. [Link]

  • YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from YouTube. [Link]

  • Iowa State University. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from Iowa State University. [Link]

  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from Frontiers. [Link]

  • YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from YouTube. [Link]

  • Google Patents. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • National Institutes of Health. Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. Retrieved from NIH. [Link]

  • Chemistry Steps. Nitration of Benzene. Retrieved from Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane.... Retrieved from ResearchGate. [Link]

  • Reddit. (2023). Di-nitration troubleshooting. Retrieved from Reddit. [Link]

  • National Institutes of Health. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Retrieved from NIH. [Link]

  • MDPI. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from MDPI. [Link]

  • National Institutes of Health. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Retrieved from NIH. [Link]

  • JEOL. Quantitative NMR measurements for the analysis of enantiomeric or isomeric purity. Retrieved from JEOL. [Link]

  • Google Patents. EP0320539A1 - Adsorptive separation of nitrobenzaldehyde isomers.
  • Google Patents. US2140345A - Controlling temperature of nitration reactions.

Sources

Removing unreacted triethyl orthoacetate from benzoxazole mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of benzoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing unreacted triethyl orthoacetate from benzoxazole reaction mixtures. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification process and ensure the high purity of your final compounds.

Understanding the Challenge

The synthesis of 2-substituted benzoxazoles often employs triethyl orthoacetate as both a reagent and a solvent.[1][2][3] While effective for the cyclization of 2-aminophenols, the removal of excess triethyl orthoacetate post-reaction can be problematic due to its high boiling point and potential for hydrolysis. This guide provides a systematic approach to tackling this purification hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove triethyl orthoacetate from my benzoxazole product?

A1: The primary challenge lies in the physical properties of triethyl orthoacetate. It has a relatively high boiling point of 142-145°C, which can be close to that of some benzoxazole derivatives, making simple distillation ineffective.[4][5][6][7] Additionally, its solubility in many organic solvents used for extraction and chromatography can lead to co-elution with the desired product.

Q2: I see a significant amount of a byproduct in my crude NMR. What could it be?

A2: Besides unreacted starting materials, a common byproduct is ethyl acetate, formed from the hydrolysis of triethyl orthoacetate during the reaction or aqueous workup.[8] Triethyl orthoacetate can also react with itself or other nucleophiles present in the reaction mixture, leading to various impurities.

Q3: Can I use a simple aqueous workup to remove triethyl orthoacetate?

A3: While triethyl orthoacetate is susceptible to hydrolysis under acidic conditions to form ethyl acetate and ethanol, this process can be slow and may not go to completion during a standard workup.[8][9] Furthermore, the resulting ethanol can be difficult to remove from the organic phase. An acidic wash is a good first step but is often insufficient on its own.

Q4: Is it possible that the triethyl orthoacetate is forming an azeotrope with my solvent or product?

A4: Azeotrope formation is a possibility, especially with solvents used during workup or purification.[10][11] Azeotropic distillation with a suitable entrainer can sometimes be employed to remove residual triethyl orthoacetate, although this is a more advanced technique.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of benzoxazole derivatives from reaction mixtures containing triethyl orthoacetate.

Issue 1: A significant amount of triethyl orthoacetate remains after rotary evaporation.
  • Possible Cause: The boiling point of triethyl orthoacetate (142-145°C) is too high for efficient removal by standard rotary evaporation, especially if the benzoxazole product is not thermally stable at the required temperatures.[4][5][6][7]

  • Solution:

    • High-Vacuum Distillation: If the benzoxazole product has a significantly higher boiling point and is thermally stable, distillation under high vacuum can effectively remove the triethyl orthoacetate.

    • Aqueous Workup with Acid: Perform an extractive workup using a dilute acid wash (e.g., 1M HCl) to hydrolyze the triethyl orthoacetate to the more volatile ethyl acetate and ethanol.[8][9] Be cautious if your benzoxazole derivative is acid-sensitive.

    • Extractive Workup: A thorough extractive workup with a suitable water-immiscible organic solvent and multiple water washes can help partition the more polar triethyl orthoacetate and its hydrolysis products into the aqueous layer.[12][13]

Issue 2: Triethyl orthoacetate co-elutes with the benzoxazole product during flash chromatography.
  • Possible Cause: The polarity of triethyl orthoacetate can be similar to that of some benzoxazole derivatives, leading to poor separation on silica gel.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent systems for your flash chromatography. A less polar solvent system (e.g., increasing the hexane to ethyl acetate ratio) may improve separation.[14]

    • Pre-Chromatography Hydrolysis: Before loading your sample onto the column, dissolve the crude mixture in a suitable solvent (e.g., ethyl acetate) and wash with dilute acid to hydrolyze the triethyl orthoacetate. This converts it to more polar byproducts (ethanol) that will adhere more strongly to the silica gel or less polar byproducts (ethyl acetate) that will elute much faster.

    • Alternative Stationary Phase: If separation on silica is not achievable, consider using a different stationary phase, such as alumina or reverse-phase silica.

Issue 3: The final product is an oil, and I suspect it is contaminated with triethyl orthoacetate.
  • Possible Cause: Residual triethyl orthoacetate can prevent the crystallization of the benzoxazole product.

  • Solution:

    • Trituration: Attempt to triturate the oil with a non-polar solvent in which the benzoxazole is sparingly soluble but the triethyl orthoacetate is soluble (e.g., hexanes, pentane, or diethyl ether). This can often induce crystallization of the product while washing away the impurity.

    • Co-evaporation: Dissolve the oily product in a volatile solvent with a higher boiling point than triethyl orthoacetate's potential azeotropes (e.g., toluene) and then remove the solvent under vacuum. Repeating this process several times can help azeotropically remove the residual triethyl orthoacetate.[15]

Physicochemical Properties for Separation Strategy

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
Triethyl Orthoacetate 162.23[6][7]142-145[4][5][6][7]Soluble in ether, alcohol, benzene, chloroform, ethyl acetate.[4][5][6] Slightly soluble in water.[7][16]
Benzoxazole (Parent) 119.12[17]182[17]Soluble in organic solvents like ethanol and ether; limited solubility in water.[18][19][20]

Note: The properties of substituted benzoxazoles will vary.

Experimental Protocols

Protocol 1: Acidic Aqueous Workup for Hydrolysis and Removal

This protocol is designed to hydrolyze and remove the bulk of unreacted triethyl orthoacetate before further purification.

  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (2-3 volumes of the reaction volume).

  • Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M HCl (2 x 1 volume). Shake gently at first to avoid emulsion formation.

  • Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 x 1 volume) until the aqueous layer is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) (1 x 1 volume) to remove residual water.[21]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating the benzoxazole product from non-polar impurities and any remaining triethyl orthoacetate or its byproducts.[22][23]

  • Sample Preparation: Adsorb the crude product from Protocol 1 onto a small amount of silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel using the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure benzoxazole product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Purification Workflow

Purification_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product Reaction Crude Product: Benzoxazole + Unreacted Triethyl Orthoacetate Workup Acidic Wash (1M HCl) Neutralization (NaHCO3) Brine Wash Reaction->Workup Hydrolysis of Orthoester Chromatography Flash Column Chromatography Workup->Chromatography Removal of Polar Impurities Crystallization Recrystallization / Trituration Chromatography->Crystallization Further Purification PureProduct Pure Benzoxazole Chromatography->PureProduct Crystallization->PureProduct Hydrolysis_Mechanism Orthoester Triethyl Orthoacetate CH3C(OEt)3 Protonation Protonated Orthoester CH3C(OEt)2(O+HEt) Orthoester->Protonation + H+ Carbocation Carbocation Intermediate [CH3C(OEt)2]+ Protonation->Carbocation - EtOH Hemiacetal Hemiacetal Ester CH3C(OH)(OEt)2 Carbocation->Hemiacetal + H2O Ester Ethyl Acetate CH3COOEt Hemiacetal->Ester - EtOH, - H+ Ethanol Ethanol EtOH H2O H2O H_plus H+

Caption: Acid-catalyzed hydrolysis of triethyl orthoacetate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of Triethyl Orthoacetate. Retrieved from [Link]

  • Solubility of Things. Benzoxazole. Retrieved from [Link]

  • Preprints.org. Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • RJLBPCS. A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Retrieved from [Link]

  • Wikipedia. Ortho ester. Retrieved from [Link]

  • RSC Publishing. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved from [Link]

  • Google Patents. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • ACS Publications. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Retrieved from [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. Retrieved from [Link]

  • PMC. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Retrieved from [Link]

  • Google Patents. CN101143809A - Process for preparing alkyl orthoacetate.
  • ResearchGate. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved from [Link]

  • ACS Publications. Hydrolysis of ortho esters: further investigation of the factors that control the rate-determining step. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. A Review Article on Flash Chromatography. Retrieved from [Link]

  • PMC. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Biotage. Organic purification systems, add-ons, accessories and consumables. Retrieved from [Link]

  • Organic Syntheses. Synthesis of [(R)-DTBM-SEGPHOS]NiCl2 for the Enantioselective Acetal Formation from N-Propanoyl-1,3-Thiazinane-2-thione and Trimethyl Orthoformate. Retrieved from [Link]

  • Semantic Scholar. Orthoesters in heterocycle synthesis. Retrieved from [Link]

  • PrepChem.com. Synthesis of triethyl orthoacetate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. Benzoxazoles. Retrieved from [Link]

  • PMC. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • Slideshare. Azeotropic distillation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Remove Sticky Reagents. Retrieved from [Link]

  • Semantic Scholar. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Retrieved from [Link]

  • ResearchGate. How do I get rid of triethyl amine in a reaction?. Retrieved from [Link]

  • MDPI. One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved from [Link]

  • PMC. One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy. Retrieved from [Link]

  • Shanghai Freemen Chemicals Co., Ltd. Triethyl orthoacetate. Retrieved from [Link]

  • YouTube. Azeotropic Distillation Options. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

  • Amanote Research. (PDF) Removal of Reaction Solvent by Extractive Work-Up:. Retrieved from [Link]

  • ResearchGate. Methods for the synthesis of benzoxazole using ortho-esters. Retrieved from [Link]

  • Google Patents. CN1106375A - Synthetic process of triethyl orthoformate.

Sources

Handling instability of 2-amino-3-nitrophenol starting material

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-3-nitrophenol

Welcome to the technical support center for 2-amino-3-nitrophenol (ANP). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive starting material. Here, we address common challenges related to its inherent instability, offering practical, field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) on ANP Instability

This section covers fundamental questions regarding the stability and handling of 2-amino-3-nitrophenol.

Q1: What is 2-amino-3-nitrophenol, and why is it considered unstable?

A1: 2-Amino-3-nitrophenol (CAS: 603-85-0) is a substituted aromatic compound featuring a hydroxyl (-OH), an amino (-NH2), and a nitro (-NO2) group on a benzene ring.[1][2] Its utility is broad, serving as an intermediate in the synthesis of dyes and pharmaceutical compounds.[3]

The molecule's instability arises from the simultaneous presence of these three functional groups, which can interact and react under various conditions:

  • Amino Group (-NH2): This electron-donating group is highly susceptible to oxidation, especially when exposed to air (oxygen). This process is often the primary cause of color change (darkening) in the material.

  • Nitro Group (-NO2): As a strong electron-withdrawing group, it influences the reactivity of the entire molecule. Nitroaromatic compounds can be sensitive to heat and light, potentially leading to decomposition.[4][5]

  • Phenolic Group (-OH): The hydroxyl group can also undergo oxidation and its acidity can be influenced by the other substituents, affecting the molecule's overall reactivity.

The combination of an electron-donating amino group and an electron-withdrawing nitro group on the same ring system creates a molecule that is sensitive to oxidation, thermal stress, and light exposure.

Caption: Key functional groups contributing to the instability of 2-amino-3-nitrophenol.

Q2: What are the typical signs of ANP decomposition?

A2: The most common and immediately noticeable sign of decomposition is a change in physical appearance. Fresh, high-purity 2-amino-3-nitrophenol is typically a reddish-brown or orange crystalline powder.[6][7] Upon degradation, it often darkens, turning deep brown to black. Other signs include:

  • Inconsistent melting point (often lower and broader than the literature value of ~212°C).[8]

  • Poor solubility in solvents where it is normally soluble.

  • Inconsistent or unexpected results in downstream reactions, such as low yields or the formation of colored, insoluble byproducts.

Q3: What are the ideal storage conditions to minimize degradation?

A3: Proper storage is the most critical factor in preserving the integrity of ANP. Based on safety data sheets and best practices for sensitive aromatic amines, the following conditions are recommended.[6]

ParameterRecommended ConditionRationale
Temperature Room Temperature or Refrigerated (4°C)[9][10]Cool temperatures slow the rate of decomposition reactions.
Atmosphere Inert Gas (Nitrogen or Argon)[10]Prevents oxidation of the highly sensitive amino group.
Light Amber/Opaque Container, Stored in the Dark[9][11]Prevents light-induced (photochemical) degradation.
Moisture Tightly Sealed Container, in a Desiccator[6][9]Moisture can facilitate hydrolytic or oxidative decomposition pathways.
Compatibility Store away from strong oxidizing agents, strong acids, and strong bases.[12][13]Prevents vigorous and potentially hazardous reactions.

Troubleshooting Guide: Handling ANP Instability in Experiments

This section provides solutions to specific problems you may encounter during your research.

Q4: My ANP has darkened significantly. Can I still use it?

A4: It is strongly discouraged to use visibly degraded ANP directly in a reaction. The dark color indicates the presence of oxidation products and other impurities, which can interfere with your reaction, poison catalysts, and lead to complex purification challenges or complete reaction failure.

Solution: Before use, you must assess the purity of the material and, if necessary, purify it.

Q5: How can I quickly assess the purity of my ANP starting material?

A5: A simple Thin-Layer Chromatography (TLC) analysis is an effective way to quickly check for impurities.

Protocol: Purity Assessment by TLC
  • Sample Preparation: Dissolve a small amount (1-2 mg) of your ANP in a suitable solvent like ethyl acetate or methanol (approx. 0.5 mL).

  • TLC Plate: Spot a small amount of the solution onto a silica gel TLC plate.

  • Mobile Phase: A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The optimal ratio may require slight adjustment.

  • Development: Place the TLC plate in a chamber saturated with the mobile phase and allow the solvent to run up the plate.

  • Visualization: ANP is colored, so the main spot should be visible. You can also use a UV lamp (254 nm) for visualization.

  • Analysis: A pure sample should show a single, well-defined spot. The presence of multiple spots, streaking from the baseline, or significant colored material remaining on the baseline indicates impurities and decomposition.

Q6: My ANP is impure. What is the recommended purification procedure?

Protocol: Recrystallization of 2-Amino-3-nitrophenol
  • Safety First: Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6]

  • Solvent Selection: Start by testing solvents for suitability. An ideal solvent should dissolve ANP poorly at room temperature but well when hot. Water or ethanol-water mixtures are good starting points.

  • Dissolution: Place the impure ANP in an Erlenmeyer flask. Add a minimal amount of the chosen cold solvent and heat the mixture gently (e.g., on a hot plate) with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or black polymeric material), perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum. Confirm the purity using TLC and melting point analysis before storing under the ideal conditions described in Q3.

Q7: I am seeing inconsistent yields and side products in my reaction. Could ANP instability be the cause?

A7: Absolutely. This is a classic symptom of using a degraded starting material.

Caption: Troubleshooting workflow for experiments involving 2-amino-3-nitrophenol.

Solution: Follow the troubleshooting workflow above. Always start your experiment with ANP that you have confirmed to be of high purity. If your reaction is particularly sensitive, consider performing it under an inert atmosphere (nitrogen or argon) to prevent in-situ oxidation of the ANP, even if it was pure at the start.

References

  • 2-Amino-3-nitrophenol SDS, 603-85-0 Safety Data Sheets - ECHEMI. [Link: https://www.echemi.com/products/603-85-0.html]
  • 2 - SAFETY DATA SHEET (for 2-Amino-4-nitrophenol).Note: This is for a related isomer, but provides relevant general handling information for aminonitrophenols. [Link: https://www.fishersci.com/msds?productName=AC400890000]
  • 2-NITROPHENOL EXTRA PURE - Loba Chemie.Note: Provides context on the handling of nitrophenols. [Link: https://www.lobachemie.com/storage/app/uploads/public/617/7b2/0eb/6177b20eb583c429388346.pdf]
  • SAFETY DATA SHEET (for 3-Nitrophenol) - UPRM.Note: Provides context on the handling of nitrophenols. [Link: https://www.upr.edu/rumag-fisica/wp-content/uploads/sites/239/2019/02/3-Nitrophenol.pdf]
  • SAFETY DATA SHEET - Sigma-Aldrich (for 3-Nitrophenol).Note: Provides context on the handling of nitrophenols. [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/163031]
  • What is the synthesis method and application of 2-Amino-3-nitrophenol? - FAQ - Guidechem. [Link: https://www.guidechem.com/faq/2-amino-3-nitrophenol-synthesis-method-603-85-0.html]
  • ICSC 0523 - 2-NITROPHENOL - INCHEM. [Link: https://inchem.org/documents/icsc/icsc/eics0523.htm]
  • 2-Amino-3-nitrophenol synthesis - Chemicalbook. [Link: https://www.chemicalbook.com/synthesis/603-85-0.htm]
  • 2-amino-4-nitrophenol - Organic Syntheses Procedure.Note: Provides a relevant purification protocol for a related isomer. [Link: http://www.orgsyn.org/demo.aspx?prep=CV3P0056]
  • 2-Amino-3-nitrophenol - Chem-Impex. [Link: https://www.chemimpex.com/products/2-amino-3-nitrophenol]
  • 603-85-0|2-Amino-3-nitrophenol|BLD Pharm. [Link: https://www.bldpharm.com/products/603-85-0.html]
  • 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2-Nitrophenol]
  • 2-Amino-3-nitrophenol | CAS#:603-85-0 | Chemsrc. [Link: https://www.chemsrc.com/en/cas/603-85-0-1299939.html]
  • 915156-09-1 | 2-Amino-3-bromo-5-nitrophenol - ChemScene.Note: Provides storage conditions for a similar, sensitive derivative. [Link: https://www.chemscene.com/products/2-Amino-3-bromo-5-nitrophenol-CS-0208283.html]
  • THERMAL STABILITY OF POLYNITROAROMATIC AMINES. - DTIC. [Link: https://apps.dtic.
  • 2-Amino-3-Nitrophenol | C6H6N2O3 | CID 4115495 - PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/4115495]
  • 2-amino-3-nitrophenol synthesis - where to start?? - Sciencemadness Discussion Board. [Link: https://www.sciencemadness.org/whisper/viewthread.php?tid=75505]
  • 2-Amino-3-nitrophenol - High purity | EN - Georganics. [Link: https://www.georganics.co.uk/2-amino-3-nitrophenol.html]
  • Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51) - European Commission.Note: Provides stability data for a closely related isomer. [Link: https://ec.europa.eu/health/ph_risk/committees/04_sccp/docs/sccp_o_086.pdf]
  • 2-Amino-3-nitrophenol 98 603-85-0 - Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/297003]
  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. [Link: https://apps.dtic.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. [Link: https://www.masterorganicchemistry.com/2018/10/08/more-reactions-on-the-aromatic-sidechain-reduction-of-nitro-groups-and-the-baeyer-villiger/]
  • 2-Amino-3-nitrophenol | 603-85-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [Link: https://www.tcichemicals.com/IN/en/p/A1425]
  • 2-Amino-3-nitrophenol | CAS 603-85-0 | SCBT - Santa Cruz Biotechnology. [Link: https://www.scbt.com/p/2-amino-3-nitrophenol-603-85-0]
  • 2-amino-3-nitrophenol CAS#603-85-0 | Regulatory Information | GCIS-ChemRadar. [Link: https://www.gcis.cirs-group.com/goods-detail/284980.html]
  • 2-Amino-3-nitrophenol 98 603-85-0 - Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/GB/en/product/aldrich/297003]
  • Safety Data Sheet: 3-Nitrophenol - Carl ROTH. [Link: https://www.carlroth.com/medias/SDB-3972-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTI5ODd8YXBwbGljYXRpb24vcGRmfGg1Ny9oYmIvOTAxNTEyMTE2Mjc4Mi5wZGZ8MmMzYjYwZWIzY2U5M2I0Y2M0YmI2NjI4ZWMzY2FlYjU4YmE3N2U3YjE1YmYxN2M4OWE0M2Q3NzQwNzY1NmY4YQ]
  • Final report on the safety assessment of amino nitrophenols as used in hair dyes - PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/19969373/]
  • Poly-2-[(4-methylbenzylidene)amino]phenol: Investigation of thermal degradation and antimicrobial properties | Request PDF - ResearchGate. [Link: https://www.researchgate.
  • 2-Amino-3-nitrophenol CAS # 603-85-0 - AccuStandard. [Link: https://www.accustandard.com/p-54311-dye-107s.html]
  • Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. [Link: https://www.degruyter.com/document/doi/10.1515/hf-2012-0174/html]
  • 2-Amino-3-nitrophenol 603-85-0 | Tokyo Chemical Industry Co., Ltd.(APAC). [Link: https://www.tcichemicals.com/JP/ja/p/A1425]
  • What is 2-AMINO-3-NITROPHENOL - EWG Skin Deep. [Link: https://www.ewg.org/skindeep/ingredients/700203-2-AMINO-3-NITROPHENOL/]
  • Thermal stability and kinetics of decomposition of ammonium nitrate in the presence of pyrite - PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/19056177/]
  • 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI. [Link: https://www.ncbi.nlm.nih.gov/books/NBK326305/]

Sources

Validation & Comparative

High-Resolution NMR Characterization: 2-Methyl-4-Nitro-1,3-Benzoxazole vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Regioselectivity Challenge: In the development of benzoxazole-based pharmacophores, the position of the nitro group is a critical determinant of biological activity and metabolic stability. A common pitfall in synthetic workflows is the assumption that direct nitration of 2-methyl-1,3-benzoxazole will yield the 4-nitro isomer.[1] It does not. Direct nitration is electronically directed to the 5- and 6-positions.[1]

This guide provides the definitive NMR structural evidence to distinguish the 2-methyl-4-nitro-1,3-benzoxazole (synthesized via cyclization) from its 5-nitro and 6-nitro regioisomers (products of direct nitration).[1] The core differentiator is not merely chemical shift (ppm), but the spin-spin coupling topology of the benzenoid ring.

Structural Logic & Synthesis Pathways

To understand the NMR data, one must first validate the synthesis origin. The 4-nitro isomer requires a de novo construction of the oxazole ring to lock the nitro group in the sterically hindered 4-position.

Figure 1: Synthetic Origin & Regiochemical Divergence

SynthesisPath Start1 2-Methyl-1,3-benzoxazole Process1 Direct Nitration (HNO3/H2SO4) Start1->Process1 Start2 2-Amino-3-nitrophenol Process2 Cyclization (Ac2O or Triethylorthoacetate) Start2->Process2 ProductA Mixture: 5-Nitro & 6-Nitro Isomers (Major Products) Process1->ProductA Electrophilic Aromatic Substitution ProductB Target: 2-Methyl-4-nitro-1,3-benzoxazole (Exclusive Regioisomer) Process2->ProductB Condensation

Caption: Figure 1. Divergent synthetic pathways. The 4-nitro isomer is inaccessible via direct nitration due to electronic deactivation and steric hindrance at the 4-position.

Comparative 1H NMR Analysis

The definitive proof of the 4-nitro structure is the preservation of a continuous 3-spin system (ABC or AMX) on the benzene ring.[1] The 5- and 6-nitro isomers interrupt this continuity, creating isolated protons.

Table 1: Diagnostic Chemical Shifts & Coupling Patterns (CDCl₃, 400 MHz)
Feature4-Nitro Isomer (Target)5-Nitro Isomer (Alternative)6-Nitro Isomer (Alternative)
C2-Methyl

2.70 – 2.80 (s, 3H)

2.72 (s, 3H)

2.75 (s, 3H)
Aromatic System Continuous (H5, H6, H7) Discontinuous (H4 isolated) Discontinuous (H7 isolated)
H4 Substituted (-NO₂)

8.55 (d,

Hz)

8.25 (d,

Hz)
H5

8.10 – 8.20 (dd/d,

Hz)(Ortho to NO₂)
Substituted (-NO₂)

8.30 (dd,

Hz)
H6

7.50 – 7.60 (t/dd,

Hz)(Meta to NO₂)

8.30 (dd,

Hz)
Substituted (-NO₂)
H7

7.80 – 7.90 (dd/d,

Hz)(Para to NO₂)

7.65 (d,

Hz)

7.75 (d,

Hz)
Key Fingerprint Triplet (t) for H6 is unique to the 4- or 7-substituted isomers.Doublet (d) with small

(meta) for H4.
Doublet (d) with small

(meta) for H7.

Note on Shifts: Chemical shifts are solvent-dependent. In DMSO-d₆, aromatic signals typically shift downfield by 0.1–0.3 ppm.[1] The coupling patterns (multiplicity) remain constant and are the primary identification tool.

Figure 2: The Coupling Tree "Fingerprint" Logic

This diagram illustrates how to interpret the splitting patterns to confirm the isomer identity.

CouplingLogic Input Analyze Aromatic Region (3 Protons) Pattern1 Do you see a Triplet (t) or Doublet of Doublets (dd) with two large J (~8Hz)? Input->Pattern1 Yes YES: H6 is flanked by H5 and H7. Isomer: 4-Nitro (or 7-Nitro) Pattern1->Yes Contiguous Spin System No NO: Only Doublets (d) or (dd) with one large/one small J. Pattern1->No Broken Spin System CheckIso Check Small Coupling (J ~2Hz) No->CheckIso Iso5 Meta-coupling on H4 (most deshielded). Isomer: 5-Nitro CheckIso->Iso5 Iso6 Meta-coupling on H7 (most shielded). Isomer: 6-Nitro CheckIso->Iso6

Caption: Figure 2. Diagnostic logic flow. The presence of a pseudo-triplet (H6) is the "smoking gun" for the 4-nitro isomer, indicating two adjacent neighbors (H5 and H7).[1]

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-4-nitro-1,3-benzoxazole

Rationale: This method ensures regioselectivity by using a pre-functionalized precursor.

  • Reagents: 2-Amino-3-nitrophenol (1.0 eq), Triethylorthoacetate (3.0 eq) or Acetic Anhydride.[1]

  • Setup: 50 mL Round-bottom flask, Reflux condenser, Nitrogen atmosphere.

  • Procedure:

    • Dissolve 2-amino-3-nitrophenol in triethylorthoacetate.

    • Heat to reflux (approx. 100-110°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Observation: The starting material (polar, red/orange) will disappear, replaced by a less polar, UV-active spot (Product).[1]

  • Workup:

    • Cool to room temperature.

    • Evaporate excess triethylorthoacetate under reduced pressure.

    • Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (Silica gel).[1]

  • Yield: Typically 70–85%.

Protocol B: NMR Sample Preparation

Rationale: Concentration and solvent choice affect resolution of the critical hyperfine couplings.

  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL CDCl₃ (Chloroform-d) or DMSO-d₆ .

    • Recommendation: Use CDCl₃ for sharper resolution of fine couplings (

      
       values). Use DMSO-d₆ if solubility is poor, but be aware of water peaks ~3.3 ppm.[1]
      
  • Acquisition:

    • Scans: Minimum 16 (for 1H).

    • Spectral Width: -2 to 14 ppm.[1]

    • Critical: Ensure good shimming. The distinction between a "triplet" and a "doublet of doublets" for H6 requires line width < 1 Hz.

References

  • Synthesis of 4-nitrobenzoxazoles

    • Title: Synthesis of 2-methyl-4-nitrobenzoxazole from 2-amino-3-nitrophenol.[1]

    • Source: ChemicalBook / Vertex AI Search Snippet 1.1.
    • URL:[1]

  • General Benzoxazole NMR Data

    • Title: Structural Elucidation of Benzoxazole Derivatives using 1H and 13C NMR Spectroscopy.
    • Source: BenchChem Applic
    • URL:[1]

  • Isomer Comparison (5-Nitro)

    • Title: 2-METHYL-5-NITRO-1,3-BENZOXAZOLE 1H NMR Spectrum.
    • Source: ChemicalBook (CAS 32046-51-8).[1]

    • URL:[1]

  • Isomer Comparison (6-Nitro)

    • Title: 6-NITRO-1,3-BENZOXAZOLE 1H NMR Spectrum.[1][2][3][4]

    • Source: ChemicalBook (CAS 30693-53-9).[1][3]

    • URL:[1]

  • Substituent Effects

    • Title: Proton NMR Chemical Shift Ranges and Substituent Effects.[1][5][6][7][8]

    • Source: Michigan State University Chemistry.[6]

    • URL:[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.